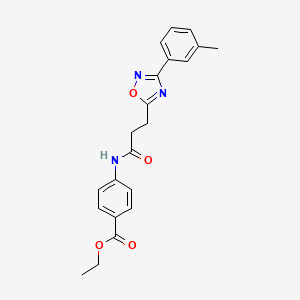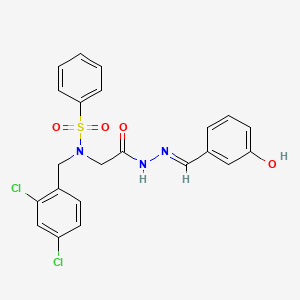
N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as BZN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZN is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 360.4 g/mol.
Wirkmechanismus
The mechanism of action of N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organism. In bacteria, N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for DNA replication. In cancer cells, N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to induce apoptosis, or programmed cell death, by activating various signaling pathways.
Biochemical and Physiological Effects:
N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have both biochemical and physiological effects on various organisms. In bacteria, N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to inhibit the growth of various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In cancer cells, N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to induce cell death and inhibit cell proliferation. In animal models, N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments include its high solubility in organic solvents, its ability to inhibit the growth of various pathogens, and its potential use as a fluorescent probe for imaging biological systems. The limitations of using N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments include its toxicity to certain organisms, its potential to interact with other compounds, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential direction is to further investigate its potential use as a molecular switch in electronic devices. Another potential direction is to study its potential use as a pesticide in agriculture. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicine, particularly in the treatment of cancer and infectious diseases.
Synthesemethoden
The synthesis of N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 4-nitroaniline with benzyl bromide and ethyl 3-amino-1,2,4-oxadiazole-5-carboxylate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography to obtain pure N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to possess antimicrobial, anticancer, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for imaging biological systems. In agriculture, N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential use as a pesticide due to its ability to inhibit the growth of plant pathogens. In materials science, N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential use as a molecular switch in electronic devices.
Eigenschaften
IUPAC Name |
N-benzyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-2-16-19-17(24-20-16)13-8-9-14(15(10-13)21(22)23)18-11-12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNSSLIJVVKMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




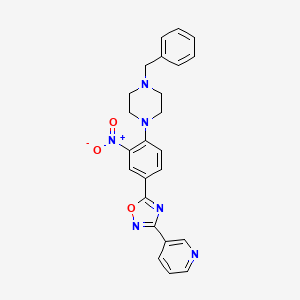
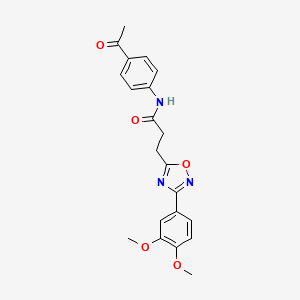


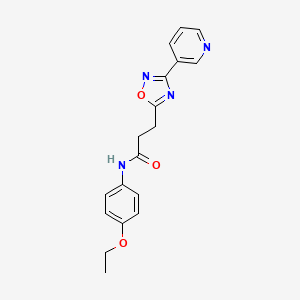
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7706141.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7706149.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B7706157.png)

